5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide typically involves the following steps:
Coupling Reaction: The attachment of the 2-(2-oxopyrimidin-1(2H)-yl)ethyl group to the brominated nicotinamide.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology and Medicine:
- Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
- May serve as a lead compound for drug development.
Industry:
- Potential applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Nicotinamide: A simpler analog without the bromine and pyrimidinyl groups.
5-bromo-Nicotinamide: Lacks the 2-(2-oxopyrimidin-1(2H)-yl)ethyl group.
Pyrimidinyl-Nicotinamide Derivatives: Compounds with similar structures but different substituents.
Uniqueness: The presence of both the bromine atom and the 2-(2-oxopyrimidin-1(2H)-yl)ethyl group makes 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide unique, potentially leading to distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
5-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)11(18)15-3-5-17-4-1-2-16-12(17)19/h1-2,4,6-8H,3,5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRAEBDYRLWCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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